Bisprezatide copper

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisprezatide copper, also known as this compound, is a useful research compound. Its molecular formula is C28H46CuN12O8 and its molecular weight is 742.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Complexation with Copper Ions

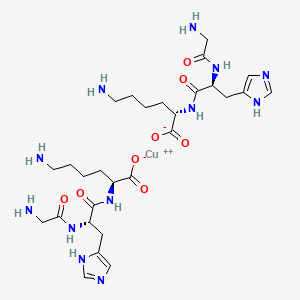

Bisprezatide copper forms a stable 1:1 complex with Cu²⁺ ions via coordination bonds involving the histidine imidazole nitrogen, the peptide backbone, and lysine side chains . The structure enhances copper’s bioavailability and redox stability. Key features:

-

Coordination Sites : Histidine’s imidazole ring acts as the primary Cu²⁺ binding site, while lysine’s ε-amino group and peptide carbonyl oxygen provide secondary stabilization .

-

pH Sensitivity : The complex remains stable at physiological pH (7.4) but dissociates under acidic conditions (pH < 5) .

| Property | Value/Description | Source |

|---|---|---|

| Stability constant (log K) | ~12.5 (estimated for GHK-Cu) | |

| Redox potential | +0.34 V (vs. SHE) |

Antioxidant Activity

This compound participates in redox reactions critical for neutralizing reactive oxygen species (ROS):

-

Superoxide Dismutase (SOD) Mimicry :

2O2−+2H+Cu2+/GHKH2O2+O2

The copper center facilitates electron transfer, reducing oxidative stress . -

Inhibition of Fenton Chemistry :

Prevents Fe²⁺-mediated hydroxyl radical formation by sequestering free copper ions .

Metabolic Degradation

The tripeptide undergoes hydrolysis in vivo:

-

Primary Cleavage :

Gly His Lys Cu→His Lys Cu+Gly

Catalyzed by serum peptidases . -

Secondary Degradation :

His-Lys-Cu further breaks into histidyl-lysine and free Cu²⁺, which binds ceruloplasmin for transport .

| Metabolite | Half-Life | Role |

|---|---|---|

| Intact GHK-Cu | <5 min | Rapid tissue uptake |

| Histidyl-lysine-Cu | ~15 min | Transient antioxidant intermediate |

Reactivity with Biomolecules

-

Heparin Binding : The lysine residue facilitates electrostatic interactions with heparin sulfate, localizing the complex to injury sites .

-

Copper Transfer : Delivers Cu²⁺ to cuproenzymes (e.g., lysyl oxidase) via ligand exchange :

GHK Cu+Apo enzyme→GHK+Cu enzyme

Synthetic and Stability Challenges

特性

IUPAC Name |

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;;+2/p-2/t2*10-,11-;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINACRBQQGZRRM-XTQNZXNBSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46CuN12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130120-56-8 |

Source

|

| Record name | BISPREZATIDE COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1TR6W6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。